

Independent Validation of Published YEATS4 Binder-1 Data: A Comparative Guide

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Compound of Interest

Compound Name: YEATS4 binder-1

Cat. No.: B15139767

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As of October 2025, a thorough review of published scientific literature reveals no independent experimental validation of the binding affinity and cellular engagement data for **YEATS4 binder-1** (also referred to as compound 4e) beyond the initial discovery publication by Londregan et al.^{[1][2]} This guide therefore presents a summary of the original published data to serve as a benchmark for future independent validation studies.

Introduction to YEATS4 and YEATS4 Binder-1

YEATS4 (YEATS domain-containing protein 4), also known as GAS41, is an epigenetic reader protein that recognizes acetylated lysine residues on histones, playing a role in chromatin modification and transcriptional regulation.^[3] Its involvement in various cancers has made it an attractive target for therapeutic development.^[4]

YEATS4 binder-1 is a potent and selective small molecule binder of YEATS4, developed as a chemical probe to investigate the biological functions of this protein.^{[1][2][5]} It was identified as compound 4e in a study by Londregan et al., which described a series of pyrazolopyridine derivatives as high-affinity binders for the YEATS4 domain.^{[1][2]}

Quantitative Data Summary

The following table summarizes the key quantitative data for **YEATS4 binder-1** (4e) and a closely related analog, compound 4d, as reported in the primary publication. This data provides a baseline for comparison in future validation studies.

Compound	Target	Assay Type	Metric	Value (nM)	Selectivity vs. YEATS1,2,3	Reference
YEATS4 binder-1 (4e)	YEATS4	Biochemical Binding Assay	K _i	37	>15-fold	[5][6]
YEATS4	Cellular Target Engagement (NanoBRE T)	IC ₅₀	300	Not Reported	[6]	
YEATS4 binder 4d	YEATS4	Biochemical Binding Assay	K _i	33	>10-fold	[7]
YEATS4	Cellular Target Engagement (NanoBRE T)	IC ₅₀	170	Not Reported	[7]	

Experimental Protocols

Detailed methodologies are crucial for the independent replication and validation of scientific findings. Below are the summarized experimental protocols for the key assays used to characterize **YEATS4 binder-1**.

Biochemical Binding Assay (Competitive Displacement)

This assay determines the binding affinity (K_i) of a test compound by measuring its ability to displace a known fluorescent probe from the YEATS4 protein.

- **Protein and Probe Preparation:** Recombinant YEATS4 protein and a fluorescently labeled probe are purified and diluted to optimized concentrations in assay buffer.
- **Compound Preparation:** Test compounds, such as **YEATS4 binder-1**, are serially diluted to create a concentration gradient.
- **Assay Reaction:** The YEATS4 protein, fluorescent probe, and test compound are combined in a microplate and incubated to reach binding equilibrium.
- **Detection:** The fluorescence polarization or a similar method is used to measure the amount of fluorescent probe displaced by the test compound.
- **Data Analysis:** The resulting data is plotted as a dose-response curve, and the IC_{50} value is calculated. The K_i is then determined using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent probe.

Cellular Target Engagement (NanoBRET Assay)

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures the engagement of a compound with its target protein within living cells.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

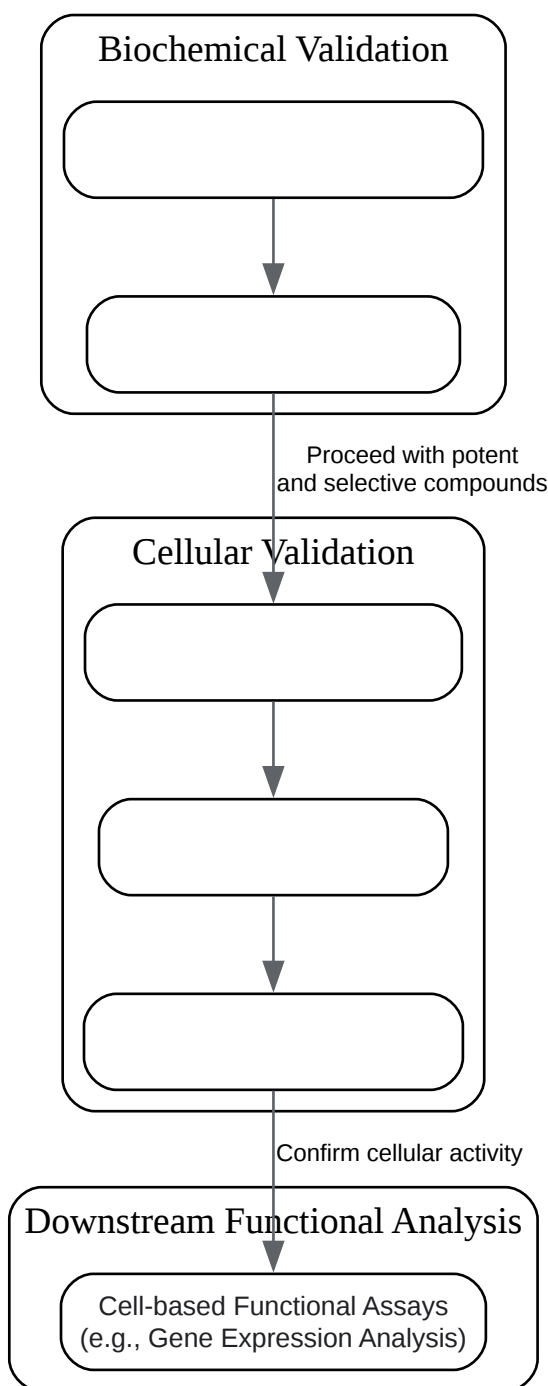
- **Cell Line Preparation:** A human cell line (e.g., HEK293) is transiently transfected with a plasmid encoding for YEATS4 fused to a NanoLuc luciferase.
- **Cell Plating:** The transfected cells are seeded into a multi-well plate.
- **Compound Treatment:** The cells are treated with varying concentrations of the test compound (e.g., **YEATS4 binder-1**) and a cell-permeable fluorescent tracer that also binds to YEATS4.
- **BRET Measurement:** After an incubation period to allow for compound entry and target binding, a substrate for the NanoLuc luciferase is added. The BRET signal, which is the ratio of the light emitted by the fluorescent tracer to the light emitted by the luciferase, is measured.
- **Data Analysis:** The displacement of the fluorescent tracer by the test compound results in a decrease in the BRET signal. This data is used to generate a dose-response curve and

calculate the IC_{50} value, representing the concentration of the compound required to displace 50% of the tracer from the target protein in a cellular environment.

Visualizations

Experimental Workflow for YEATS4 Binder Validation

The following diagram illustrates a typical workflow for the validation of a YEATS4 binder, from initial biochemical characterization to cellular target engagement.

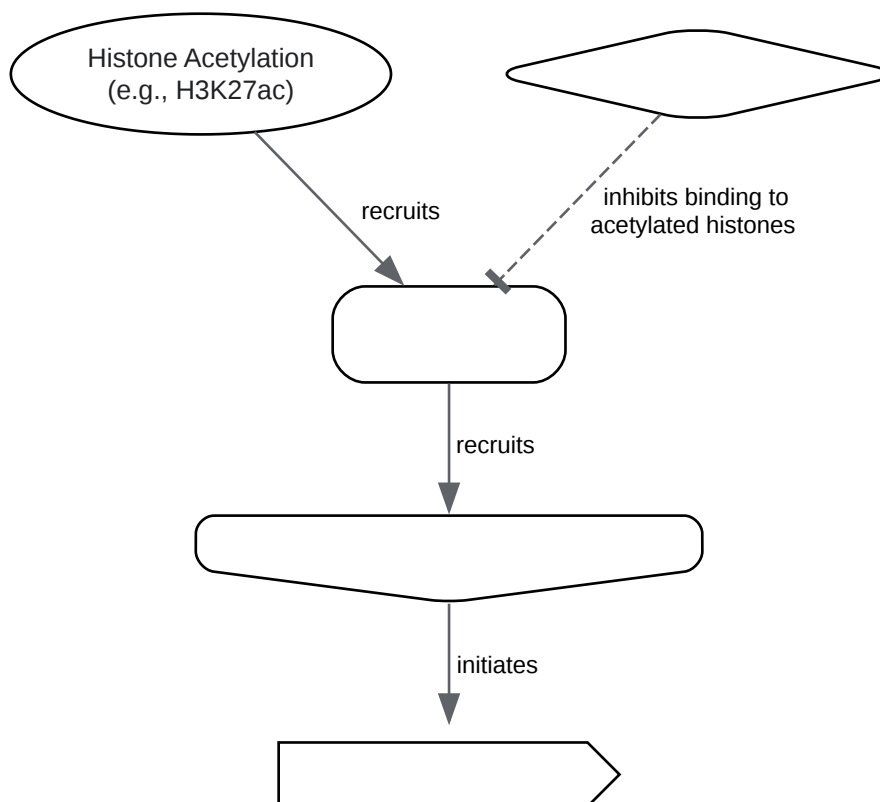


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A typical workflow for the validation of a YEATS4 binder.

YEATS4 Signaling Pathway Context

The diagram below provides a simplified overview of the role of YEATS4 in transcriptional regulation, the process targeted by **YEATS4 binder-1**.



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Simplified pathway showing YEATS4-mediated transcription.

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